(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is a complex organic molecule that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the methoxyphenyl and phenylprop-2-en-1-yl groups: These groups can be introduced through various coupling reactions, such as Heck or Suzuki coupling, using appropriate catalysts and conditions.
Final assembly: The final product is obtained by combining the intermediate compounds through condensation or other suitable reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens, nitrating agents, and other electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Applications in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methoxybenzofuran: A derivative with a methoxy group.
3-Phenylprop-2-en-1-ylbenzofuran: A related compound with a similar side chain.
Uniqueness
The unique combination of functional groups in the compound “(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” may confer distinct chemical and biological properties, making it a valuable subject for research and application.
Properties
Molecular Formula |
C27H22O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H22O4/c1-29-24-14-6-5-12-21(24)13-7-15-25-27(28)23-17-16-22(19-26(23)31-25)30-18-8-11-20-9-3-2-4-10-20/h2-17,19H,18H2,1H3/b11-8+,13-7+,25-15- |
InChI Key |
CQEGDIMZQORZNL-NZTCXJKESA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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